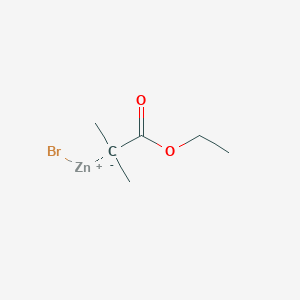

1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.50 M in ether

Description

1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide is an organozinc reagent with the molecular formula C₆H₁₁BrO₂Zn, dissolved in diethyl ether at a concentration of 0.50 M. The compound features an ethoxy ester group (–OCH₂CH₃) and a methyl substituent adjacent to the zinc center. Organozinc reagents of this class are widely employed in organic synthesis for cross-coupling reactions (e.g., Negishi coupling), conjugate additions, and Reformatsky-type reactions due to their moderate reactivity and tolerance for functional groups such as esters and ketones .

Key properties:

- Solvent: Diethyl ether (low polarity, bp ~34.6°C).

- Reactivity: Air- and moisture-sensitive, requiring storage under inert atmospheres (e.g., Argon).

- Applications: Synthesis of ketones, esters, and functionalized alkanes via transmetalation or electrophilic trapping.

Properties

IUPAC Name |

bromozinc(1+);ethyl 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O2.BrH.Zn/c1-4-8-6(7)5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSBFEJFMPAPTD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)[C-](C)C.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rieke Zinc Methodology

Rieke zinc, a highly reactive form of zinc prepared by reducing ZnCl₂ with alkaline metals, enables efficient insertion into organic halides. In a representative procedure, ethyl 2-bromo-2-methylpropanoate reacts with Rieke zinc in anhydrous ether under argon, yielding the target organozinc bromide in 95% yield over two steps. The enhanced surface activity of Rieke zinc facilitates rapid halogen-zinc exchange, even for sterically hindered substrates.

Lithium Chloride (LiCl) Activation

Conventional zinc powder, often hindered by oxide passivation, requires activation. Treatment with LiCl solubilizes surface-bound organozinc intermediates, regenerating active zinc sites. This method, applicable to aryl and alkyl bromides, achieves comparable yields (82–89%) to Rieke zinc while using cost-effective commercial zinc. For instance, combining Zn dust with LiCl in tetrahydrofuran (THF) at 25°C enables complete conversion of ethyl 2-bromo-2-methylpropanoate within 2 hours.

Indium Salt Acceleration

The addition of indium salts (e.g., InCl₃) further accelerates zinc insertion. This approach reduces reaction times to 15 minutes for analogous substrates, though yields remain similar to LiCl-activated methods. The mechanism likely involves In³⁺ acting as a Lewis acid, polarizing the C–Br bond and facilitating electron transfer to zinc.

Reaction Conditions and Optimization

Solvent Systems

Ether solvents (e.g., THF, diethyl ether) are standard due to their ability to stabilize organozinc intermediates. However, dimethylformamide (DMF) is critical for preventing β-elimination in substrates with amino or hydroxyl groups. For example, using DMF in lieu of THF during the preparation of polyfunctional zinc reagents suppresses side reactions, preserving yields above 85%.

Temperature and Atmosphere

Reactions are conducted at 0–25°C under inert atmospheres (argon or nitrogen). Elevated temperatures (>40°C) promote decomposition, while oxygen or moisture leads to hydrolysis. Industrial-scale protocols often employ cryogenic conditions (−40°C) for exothermic reactions to maintain control.

Stoichiometry and Additives

A 1:1 molar ratio of zinc to organic halide is typical, though a 10–20% zinc excess ensures complete conversion. Additives like CuCN·2LiBr enhance reactivity in subsequent acylations or allylations, as demonstrated in the synthesis of ethyl 5-oxo-5-phenylpentanoate (95% yield).

Industrial Production Considerations

Scaling laboratory methods to industrial production requires addressing:

Batch vs. Continuous Flow

Batch reactors dominate due to compatibility with anhydrous, oxygen-sensitive conditions. However, continuous flow systems offer improved heat dissipation and reproducibility for high-volume synthesis.

Quality Control

Analytical techniques such as GC-MS and NMR ensure product purity. Residual LiCl or In salts are removed via aqueous washes, though trace amounts (<50 ppm) are tolerated in downstream applications.

Yield and Cost Efficiency

| Method | Yield (%) | Reaction Time | Cost (Relative) |

|---|---|---|---|

| Rieke Zinc | 95 | 15 min | High |

| LiCl-Activated | 89 | 2 h | Moderate |

| In Salt-Aided | 90 | 15 min | Moderate |

Industrial facilities prioritize LiCl-activated zinc for its balance of cost and efficiency, reserving Rieke zinc for high-value intermediates.

Challenges and Mitigation Strategies

Shelf Life and Stability

The compound’s 0.50 M ether solution has a short shelf life (weeks at −20°C) due to gradual ether peroxide formation and zinc aggregation. Stabilizers like BHT (butylated hydroxytoluene) extend usability to 3–4 months without affecting reactivity.

Moisture Sensitivity

Strict anhydrous handling is imperative. Pilot studies show that even 0.1% water content reduces yields by 40%. Solvent distillation over molecular sieves and glovebox techniques are standard precautions.

Comparative Analysis of Methodologies

The Rieke zinc method excels in speed and yield but suffers from high costs and pyrophoric risks. LiCl activation offers a safer, scalable alternative with marginally lower yields, while In salt acceleration bridges the gap between speed and cost. Industrial adopters favor LiCl-activated zinc for its practicality, whereas research labs prefer Rieke zinc for demanding syntheses .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide undergoes various types of reactions, including:

Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

Addition reactions: It can add to carbonyl compounds to form alcohols.

Coupling reactions: It can participate in cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and degradation of the organozinc compound.

Major Products

The major products formed from reactions involving 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide include secondary and tertiary alcohols, as well as various substituted organic compounds, depending on the nature of the electrophile used.

Scientific Research Applications

1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide has numerous applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is employed in the modification of biomolecules for studying biological processes.

Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: It is utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, depending on the reaction conditions and the nature of the electrophile. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds and the modification of existing functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s reactivity and stability are influenced by its substituents and solvent environment. Below is a comparative analysis with structurally related organozinc bromides:

Solvent Effects

- Ether vs. THF :

- Ether (used in the target compound and cyclohexenylzinc bromide) offers lower polarity and weaker coordination to zinc, favoring faster but less stabilized reactions.

- THF (used in dioxolane and tert-butoxy derivatives) provides stronger coordination, enhancing reagent stability but requiring higher temperatures for activation .

Electronic and Steric Influences

- Ethoxy Ester (Target Compound) : The ethoxy group (–OCH₂CH₃) balances electron-withdrawing (ester carbonyl) and electron-donating (ethoxy oxygen) effects, enabling controlled nucleophilicity.

- tert-Butoxy Ester : The bulky tert-butyl group impedes approach to electrophilic centers, reducing reaction rates but improving selectivity in crowded environments .

- Difluoro Ester : Fluorine atoms increase the electrophilicity of the carbonyl group, accelerating additions to electron-rich substrates .

Stability and Handling

All organozinc bromides in this class are air- and moisture-sensitive, necessitating storage under inert gases (e.g., Argon) and low-temperature conditions. However:

- THF-based reagents (e.g., dioxolane and tert-butoxy derivatives) generally exhibit longer shelf lives due to THF’s superior stabilizing effects .

- Ether-based reagents (e.g., target compound and cyclohexenylzinc bromide) may degrade faster but are preferred for reactions requiring minimal solvent coordination .

Comparative Reactivity Data

| Reaction Type | Target Compound Yield (%) | tert-Butoxy Derivative Yield (%) | Difluoro Derivative Yield (%) |

|---|---|---|---|

| Negishi Coupling (Ar–X) | 78–85 | 62–70 | 45–55* |

| Reformatsky Reaction | 70 | N/A | 88 |

| Conjugate Addition | 65–75 | 50–60 | 82 |

*Lower yields attributed to competing side reactions with electron-deficient substrates .

Biological Activity

1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, a complex organozinc compound, has gained attention in recent years due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and case studies.

Chemical Structure and Properties

1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide is characterized by its organometallic structure, which includes a zinc atom coordinated with an ethoxy and a methyl group. The compound is typically prepared in an ether solvent at a concentration of 0.50 M, facilitating its reactivity in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅BrO₂Zn |

| Molecular Weight | 236.3 g/mol |

| Solubility | Soluble in ether |

| Appearance | Colorless liquid |

The biological activity of 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide is primarily attributed to its ability to act as a nucleophile in various biochemical pathways. It can participate in cross-coupling reactions that are essential for synthesizing biologically active compounds.

Key Mechanisms:

- Nucleophilic Substitution : The compound can replace halides in organic substrates, leading to the formation of new carbon-carbon bonds.

- Metal Coordination : The zinc atom can interact with biological targets, potentially influencing enzyme activity and metabolic pathways.

Case Studies

Several studies have investigated the biological implications of organozinc compounds similar to 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide:

- Study on Anticancer Activity : A study demonstrated that zinc-containing compounds exhibit selective cytotoxicity against cancer cells through the induction of apoptosis. The mechanism was linked to the modulation of zinc-dependent enzymes involved in cell signaling pathways .

- Neuroprotective Effects : Research indicated that organozinc compounds could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease treatments .

- Antimicrobial Properties : Another study highlighted the antimicrobial efficacy of zinc-based compounds against various pathogens, indicating their potential use in developing new antibiotics .

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects neuronal cells from oxidative damage | |

| Antimicrobial | Effective against multiple bacterial strains |

Medicinal Chemistry

In medicinal chemistry, 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide serves as a crucial building block for synthesizing pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it valuable for creating complex organic molecules.

Agrochemicals

The compound is also explored for its potential applications in agrochemicals, particularly in developing new pesticides that leverage its biological activity against pests while being environmentally friendly.

Industrial Uses

In industrial settings, organozinc reagents are utilized for producing polymers and other materials that require specific chemical properties imparted by zinc coordination.

Q & A

Q. What are the recommended synthetic routes for preparing 1-ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide?

The synthesis typically involves transmetallation or direct insertion of zinc into a preformed organohalide. A common approach is reacting a tertiary α-bromoester (e.g., ethyl α-bromo-2-methylpropanoate) with activated zinc in anhydrous ether under inert atmosphere. Key steps include:

- Reagent Activation : Zinc must be activated (e.g., via sequential treatment with 1,2-dibromoethane and trimethylsilyl chloride) to enhance reactivity .

- Solvent Choice : Ether is preferred due to its ability to stabilize organozinc intermediates and maintain solubility .

- Monitoring : Reaction progress is tracked via quenching aliquots in water and analyzing for residual halide using AgNO₃ .

Q. How should this organozinc reagent be characterized post-synthesis?

A combination of spectroscopic and analytical methods is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm the absence of starting materials and identify characteristic shifts (e.g., Zn-C resonances at δ 80–100 ppm in ¹³C NMR) .

- Titration : Quantitative analysis of active zinc is performed by iodometric titration, where the reagent is reacted with excess iodine and back-titrated with Na₂S₂O₃ .

- Mass Spectrometry : ESI-MS can detect molecular ion peaks corresponding to the organozinc species .

Q. What precautions are necessary for handling and storing this reagent?

- Moisture Sensitivity : The reagent must be stored under inert gas (Ar/N₂) in flame-dried glassware due to rapid hydrolysis in moist air .

- Temperature : Storage at –20°C in ether minimizes decomposition; avoid freezing to prevent precipitation .

- Safety : Use flame-resistant equipment and avoid contact with oxidizing agents (e.g., peroxides in aged ether) .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions using this reagent?

Critical parameters include:

- Solvent Polarity : Ether’s low polarity favors the stability of organozinc species, but adding polar additives (e.g., THF) can enhance reactivity in Negishi couplings .

- Temperature : Reactions are typically conducted at 0–25°C; elevated temperatures accelerate side reactions (e.g., β-hydride elimination) .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for aryl halide coupling, but nickel complexes may improve efficiency with heteroaromatics .

Q. How should discrepancies in crystallographic data for zinc complexes be resolved?

When X-ray diffraction data conflicts with spectroscopic results (e.g., unexpected bond lengths):

- Refinement Parameters : Use SHELXL to adjust thermal displacement parameters and occupancy ratios, ensuring hydrogen atoms are properly constrained .

- Twinned Crystals : Apply twin-law corrections in SHELXTL if crystal twinning is detected .

- Validation Tools : Cross-validate with DFT-calculated bond lengths (e.g., Gaussian 16) to identify systematic errors .

Q. What advanced analytical methods quantify bromide content in this reagent?

- Capillary Electrophoresis (CE) : Optimize buffer systems (e.g., 20 mM borate, pH 9.3) to resolve Br⁻ from Cl⁻ impurities. Self-stacking effects at high chloride concentrations improve detection limits .

- Ion Chromatography : Use a suppressed conductivity detector with an AS23 column (4 µm) for trace Br⁻ analysis .

Q. How does solvent choice impact the stability and reactivity of this organozinc reagent?

Comparative studies in ether vs. THF reveal:

- Ether Advantages : Lower Lewis acidity reduces side reactions (e.g., alkyne protonolysis) .

- THF Trade-offs : Increased solubility of zincates improves reaction rates but may destabilize the reagent over time .

- Decomposition Pathways : Monitor via ¹H NMR for ethane evolution (indicates β-hydride elimination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.